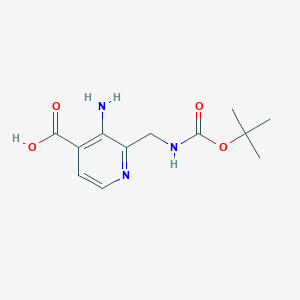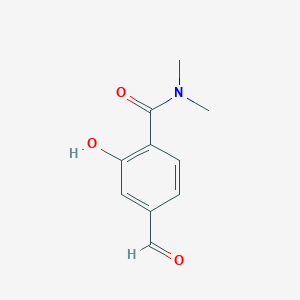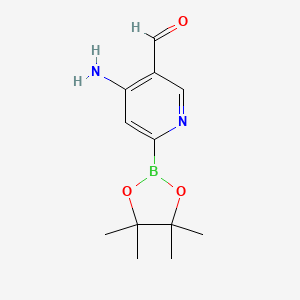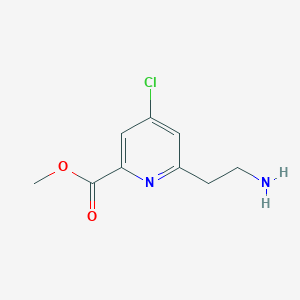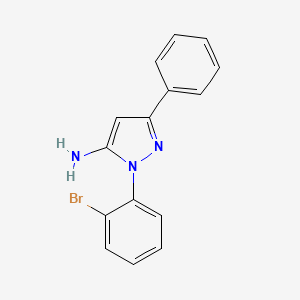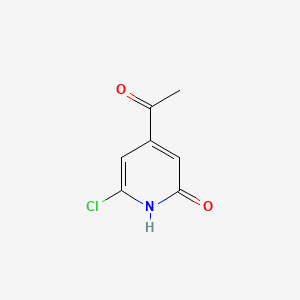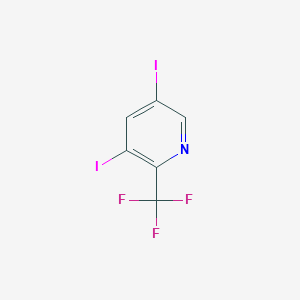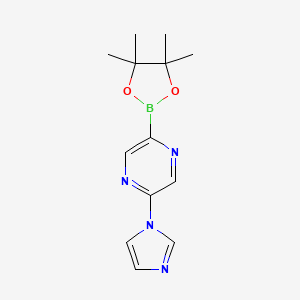
2-(1H-Imidazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of an imidazole ring attached to a pyrazine ring, with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of the corresponding boronic acid with pinacol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings to achieve high purity levels .
化学反応の分析
Types of Reactions
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Imidazole and Pyrazine Derivatives: Formed through substitution reactions .
科学的研究の応用
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The imidazole and pyrazine rings can also interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions, influencing their activity and function .
類似化合物との比較
Similar Compounds
1-Isobutylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different substituents on the pyrazole ring.
Isopropenylboronic acid pinacol ester: Contains a different boronic ester moiety but shares similar reactivity in Suzuki–Miyaura coupling.
Phenylboronic acid pinacol ester: A simpler boronic ester used in similar coupling reactions.
Uniqueness
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both imidazole and pyrazine rings, which provide additional sites for functionalization and interaction with biological targets. This makes it a versatile and valuable compound in both synthetic and medicinal chemistry .
特性
分子式 |
C13H17BN4O2 |
|---|---|
分子量 |
272.11 g/mol |
IUPAC名 |
2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-11(8-16-10)18-6-5-15-9-18/h5-9H,1-4H3 |
InChIキー |
VWIDGQKTERDQOK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


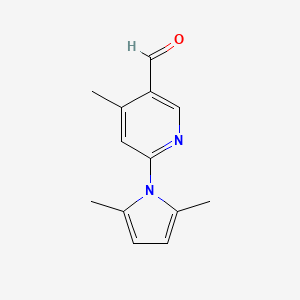
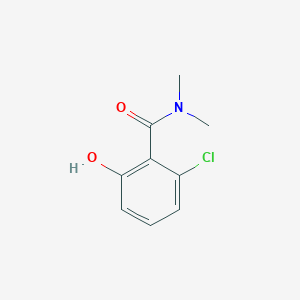

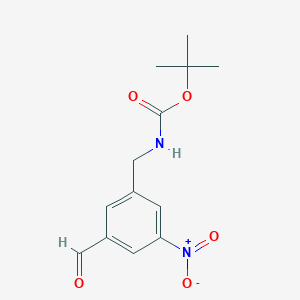
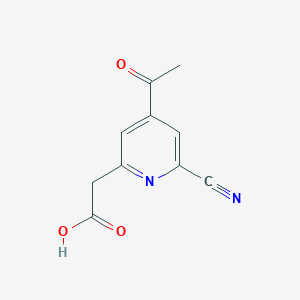
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
